molecular formula C6H6N6 B6975232 2-(2H-tetrazol-5-ylmethyl)pyrazine

2-(2H-tetrazol-5-ylmethyl)pyrazine

Cat. No.: B6975232
M. Wt: 162.15 g/mol
InChI Key: OLNIPVUZJPUXTA-UHFFFAOYSA-N
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Description

2-(2H-Tetrazol-5-ylmethyl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a methyl-linked tetrazole moiety. The tetrazole group, a five-membered aromatic ring containing four nitrogen atoms, is a common bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in pharmaceuticals. This compound’s structural hybridity makes it relevant in coordination chemistry, materials science, and drug discovery .

Properties

IUPAC Name

2-(2H-tetrazol-5-ylmethyl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6/c1-2-8-5(4-7-1)3-6-9-11-12-10-6/h1-2,4H,3H2,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNIPVUZJPUXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-tetrazol-5-ylmethyl)pyrazine typically involves the formation of the tetrazole ring followed by its attachment to the pyrazine ring. One common method involves the cyclization of a suitable precursor, such as a nitrile or an amine, with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with a pyrazine derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2H-tetrazol-5-ylmethyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazine or tetrazole rings.

    Reduction: Reduced forms of the pyrazine or tetrazole rings.

    Substitution: Substituted tetrazole derivatives with various functional groups.

Scientific Research Applications

2-(2H-tetrazol-5-ylmethyl)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as fluorescent sensors and catalysts.

Mechanism of Action

The mechanism of action of 2-(2H-tetrazol-5-ylmethyl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes or receptors, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Structural Analogues in Coordination Chemistry

  • 2-(1H-Tetrazol-5-yl)pyrazine (L2) :
    Used as a ligand in ruthenium(II) complexes ([Ru(bpy)₂L]⁺), L2 demonstrates distinct photophysical properties. Compared to pyridyl-tetrazolate ligands (L1), L2’s pyrazine backbone increases electron-withdrawing effects, reducing luminescence intensity but enabling red emission in iridium(III) complexes .

    • Key Difference : The absence of a methyl spacer in L2 alters conjugation and metal-ligand charge transfer dynamics compared to 2-(2H-tetrazol-5-ylmethyl)pyrazine.
  • Brominated Tetrazolate-Pyrazine Ligands :
    Bromo-substituted variants (e.g., 5-bromo-2-(1H-tetrazol-5-yl)pyridine) enable post-synthetic modifications, such as electrophilic methylation, to fine-tune electronic properties. Methylation at the tetrazole N-3 position enhances luminescence lifetimes in Ir complexes .

Energetic Materials

  • 2,3,5,6-Tetra(1H-tetrazol-5-yl)pyrazine (H₄TTP) :
    This nitrogen-rich (71.58% N) compound exhibits exceptional thermal stability (Tdec = 260°C) and detonation performance (VD = 8,655 m/s, PC-J = 28.0 GPa). Unlike this compound, H₄TTP’s planar structure and multiple tetrazole substituents optimize density and stability for explosive applications .

Bioactive Pyrazine Derivatives

  • 2-[5-(Arylthio)-oxadiazole]pyrazine Analogues: These compounds exhibit moderate antifungal activity against Aspergillus niger (MIC = 200 µg/mL).
  • Natural Pyrazine Derivatives :
    Compounds like 2-(furan-2-yl)-5-(2S,3S,4-trihydroxybutyl)pyrazine (isolated from Anemarrhena asphodeloides) highlight natural occurrence, contrasting with synthetic routes for this compound .

Comparative Data Tables

Table 1: Structural and Functional Properties

Compound Core Structure Key Substituent Application Notable Property Reference
This compound Pyrazine + CH₂-tetrazole Methyl-tetrazole Drug design, Coordination Bioisosteric replacement, Tunable binding
H₄TTP Pyrazine + 4 tetrazoles Direct tetrazole Energetic materials 71.58% N, Tdec = 260°C
[Ru(bpy)₂L2]⁺ Ru(II) + pyrazine-tetrazole Pyrazine-tetrazole Luminescent materials Red emission, Low quantum yield
2-[5-(Arylthio)-oxadiazole]pyrazine Pyrazine + oxadiazole Arylthio-oxadiazole Antifungal agents MIC = 200 µg/mL vs. A. niger

Research Findings and Implications

  • Coordination Chemistry : The methyl spacer in this compound may reduce electronic conjugation compared to direct tetrazole-pyrazine ligands, impacting metal complex luminescence .
  • Energetic Materials: H₄TTP’s superior thermal stability highlights the advantage of multiple tetrazole substituents, though synthetic complexity limits scalability compared to mono-substituted analogues .
  • Drug Discovery : Tetrazole’s bioisosteric role improves pharmacokinetics over carboxylic acids, positioning this compound as a candidate for CNS-targeting drugs .

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